molecular formula C9H7ClN2 B1358010 2-Chloro-7-methyl-1,8-naphthyridine CAS No. 1772-50-5

2-Chloro-7-methyl-1,8-naphthyridine

Cat. No.: B1358010
CAS No.: 1772-50-5
M. Wt: 178.62 g/mol
InChI Key: BZUAYTWAYGGYJG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Naphthyridine Chemistry

The chemistry of naphthyridines, a class of compounds consisting of two fused pyridine (B92270) rings, has a rich history. Initially, the nomenclature and structural elucidation of the various naphthyridine isomers posed significant challenges to chemists. However, a more systematic approach to their naming and synthesis began to take shape after 1930. digitallibrary.co.in The discovery of the potent antimicrobial properties of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, marked a turning point, spurring extensive research into this specific isomeric system. digitallibrary.co.in Over the years, the development of new synthetic methodologies, such as the Friedländer reaction and multicomponent reactions, has greatly expanded the accessibility and diversity of 1,8-naphthyridine derivatives. kthmcollege.ac.inacs.org

Significance of the 1,8-Naphthyridine Scaffold in Contemporary Chemical Research

The 1,8-naphthyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. ingentaconnect.comresearchgate.net This has led to the development of numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective properties. ingentaconnect.comresearchgate.nettandfonline.com Beyond its medicinal applications, the 1,8-naphthyridine core is also utilized in materials science as a component of light-emitting diodes, dye-sensitized solar cells, and molecular sensors, owing to its excellent optical and coordination properties. kthmcollege.ac.inacs.org The versatility in synthesis and the broad spectrum of biological and physical activities have solidified the importance of the 1,8-naphthyridine scaffold in modern chemical research. tandfonline.com

Overview of Nitrogen-Containing Heterocyclic Aromatic Compounds

Nitrogen-containing heterocyclic aromatic compounds are a fundamental class of organic molecules characterized by a ring structure containing at least one nitrogen atom and adhering to the principles of aromaticity. youtube.com These compounds are ubiquitous in nature, forming the core structures of many essential biomolecules, including nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govencyclopedia.pub Their unique electronic properties, arising from the presence of the heteroatom, make them crucial components in a vast number of pharmaceuticals and functional materials. nih.govresearchgate.net The field of heterocyclic chemistry, particularly focusing on nitrogen-containing systems, remains a vibrant area of research, with continuous efforts to develop novel synthetic methods and explore new applications. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methyl-1,8-naphthyridine
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InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUAYTWAYGGYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616969
Record name 2-Chloro-7-methyl-1,8-naphthyridine
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Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1772-50-5
Record name 2-Chloro-7-methyl-1,8-naphthyridine
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Record name 2-Chloro-7-methyl-1,8-naphthyridine
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Record name 2-chloro-7-methyl-1,8-naphthyridine
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The Chemical Compound: 2 Chloro 7 Methyl 1,8 Naphthyridine

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides. researchgate.net This reaction typically utilizes phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to construct the naphthyridine ring system and introduce the chlorine atom. researchgate.net The starting materials for these syntheses are often substituted 2-aminopyridines.

Characterization of the synthesized compound is crucial to confirm its structure and purity. Standard analytical techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to elucidate the molecular structure and confirm the presence of the desired functional groups. acs.orgnih.gov

Chemical Properties and Reactivity

The chlorine atom at the 2-position of this compound is a key feature that dictates its chemical reactivity. This chloro group can act as a leaving group, making the compound a versatile intermediate for further functionalization. It can readily undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at this position. researchgate.net For instance, it can be reacted with amines, alcohols, and sulfur nucleophiles to generate a library of new 1,8-naphthyridine derivatives. The methyl group at the 7-position also influences the electronic properties of the ring system.

Research Applications

Due to its reactive nature, this compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities. For example, it has been used as a precursor in the synthesis of compounds that are evaluated for their antimicrobial and other pharmacological properties. researchgate.net The ability to easily modify the 2-position allows for the systematic exploration of structure-activity relationships, a critical aspect of drug discovery. nih.gov Furthermore, derivatives of 2-chloro-1,8-naphthyridines have been investigated for their potential as corrosion inhibitors. acs.org

Chemical Reactivity and Transformational Chemistry of 2 Chloro 7 Methyl 1,8 Naphthyridine and Its Analogues

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated naphthyridines. The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the presence of a second nitrogen atom in the naphthyridine system, facilitates the attack of nucleophiles. youtube.commasterorganicchemistry.com

Halogen Displacement and Subsequent Functionalization

The chlorine atom at the C2 position of 2-chloro-7-methyl-1,8-naphthyridine is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for introducing a wide range of functional groups, thereby enabling the synthesis of diverse analogues. masterorganicchemistry.comeurjchem.com

The reaction of 2-chloro-3-formyl-1,8-naphthyridine with sodium sulfide (B99878) in DMF, for instance, leads to the substitution of the chlorine atom to form 2-mercapto-3-formyl-1,8-naphthyridine. eurjchem.com This mercapto derivative can be further functionalized. Similarly, treatment with sodium azide (B81097) can lead to the formation of a tetrazole ring fused to the naphthyridine core. researchgate.net

Amines are also effective nucleophiles for displacing the chloro group. The amination of halogeno-1,8-naphthyridines can proceed through different mechanisms, including an SN(AE)ipso or a tele-substitution SN(AE)tele pathway, depending on the position of the halogen and the reaction conditions. researchgate.net For 2-chloro-1,8-naphthyridine (B101967), reaction with potassium amide in liquid ammonia (B1221849) has been shown to yield 2-amino-1,8-naphthyridine, with a portion of the product forming via a tele-substitution mechanism. researchgate.net

The general reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is contrary to the trend observed in SN2 reactions. masterorganicchemistry.comnih.gov This "element effect" is indicative of a mechanism where the rate-determining step is the initial addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups on the ring can further activate the system towards nucleophilic attack. youtube.com

ReactantNucleophileProductReference
2-Chloro-3-formyl-1,8-naphthyridineSodium sulfide2-Mercapto-3-formyl-1,8-naphthyridine eurjchem.com
2-Chloro-3-formyl-1,8-naphthyridineSodium azideTetrazolo(1,5-a)(1,8)naphthyridine-4-carbaldehyde researchgate.net
2-Chloro-1,8-naphthyridinePotassium amide2-Amino-1,8-naphthyridine researchgate.net

Electrophilic Functionalization of the Naphthyridine Ring System

While the naphthyridine ring is electron-deficient, electrophilic substitution reactions can still be achieved, often requiring specific reagents and conditions.

Introduction of Formyl Groups (e.g., via Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an activated aromatic or heterocyclic ring. A simple and regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been reported through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. eurjchem.comresearchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). semanticscholar.orgniscpr.res.in The resulting 2-chloro-3-formyl-1,8-naphthyridine is a versatile intermediate for further transformations. eurjchem.comresearchgate.net For example, the formyl group can be converted into an alkoxy carbonyl group or used to construct other heterocyclic rings. eurjchem.com

The Vilsmeier-Haack reagent has broad applications, including formylation, cyclohaloaddition, and ring annulation on various substrates. semanticscholar.orgniscpr.res.in

Halogenation Reactions (e.g., Bromination, Iodination)

The introduction of other halogens, such as bromine or iodine, onto the naphthyridine ring can also be achieved. For instance, chalcones derived from 2-chloro-3-formyl-1,8-naphthyridine can undergo bromination to afford dibromide derivatives. researchgate.net Additionally, iodochalcones can be synthesized by treating the chalcones with dimethyl sulfoxide (B87167) in the presence of iodine. researchgate.net

In a related system, 4-bromobenzo[c] niscpr.res.innih.govnaphthyridine has been shown to undergo regioselective metalation followed by quenching with various electrophiles, demonstrating a pathway to a range of 5-substituted products. beilstein-journals.org While not a direct electrophilic substitution on the naphthyridine core itself, it highlights a strategy for functionalization.

Oxidation and Reduction Chemistry of Naphthyridine Derivatives

The oxidation and reduction of naphthyridine derivatives provide pathways to modify the heterocyclic core and its substituents.

The oxidation of a sulfide derivative of a 1,5-naphthyridine (B1222797) to a sulfoxide has been reported. nih.gov N-oxidation of 1,5-naphthyridines can also be achieved, leading to N-oxides which can then be used to facilitate other reactions like chlorination. nih.gov In living systems, alcohols can be oxidized to aldehydes and ketones by nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). libretexts.org

Reduction of carbonyl groups attached to the naphthyridine ring is a common transformation. For example, the formyl group of 2-chloro-3-formyl-1,8-naphthyridine can be reduced. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are used to reduce aldehydes and ketones to primary and secondary alcohols, respectively. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a wider range of functional groups, including carboxylic acids and their derivatives. libretexts.orgyoutube.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to naphthyridine systems. researchgate.net These reactions allow for the introduction of a wide variety of substituents onto the naphthyridine scaffold.

Palladium-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines with primary amides has been successfully demonstrated. nih.gov Using a palladium acetate (B1210297) catalyst with a xantphos (B1684198) ligand, both symmetric and nonsymmetric 2,7-diamido-1,8-naphthyridines can be synthesized in good yields with tolerance for various functional groups. nih.gov Monoamidation of 2,7-dichloro-1,8-naphthyridine (B19096) can also be achieved with good selectivity. nih.gov

The Suzuki-Miyaura cross-coupling reaction is another widely used method for creating C-C bonds and has been employed in the synthesis of complex conjugated molecules with applications in organic electronics. researchgate.net While specific examples for this compound were not detailed in the provided search results, the general applicability of these reactions to halo-naphthyridines suggests that it would be a viable strategy for its functionalization. researchgate.net

Reaction TypeCatalyst/ReagentSubstrateProductReference
Palladium-catalyzed AmidationPd(OAc)₂, Xantphos2,7-Dichloro-1,8-naphthyridine2,7-Diamido-1,8-naphthyridines nih.gov
Vilsmeier-Haack ReactionPOCl₃, DMFN-(pyridin-2-yl)acetamide2-Chloro-3-formyl-1,8-naphthyridine eurjchem.comresearchgate.net
Nucleophilic SubstitutionNa₂S2-Chloro-3-formyl-1,8-naphthyridine2-Mercapto-3-formyl-1,8-naphthyridine eurjchem.com

Palladium-Catalyzed Coupling Strategies (e.g., Suzuki, Stille)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organic halide, is a widely employed method for the arylation, heteroarylation, and vinylation of the 1,8-naphthyridine (B1210474) core. wikipedia.orglibretexts.org While specific examples for this compound are not extensively documented in readily available literature, the reactivity of chloro-naphthyridines in Suzuki couplings is well-established. For instance, 2-chloro-3-aryl-1,8-naphthyridines have been successfully coupled with sodium methoxide (B1231860) under microwave irradiation, demonstrating the lability of the C-Cl bond to nucleophilic substitution, a principle that also underpins its utility in cross-coupling. researchgate.net The reaction of 4,8-dibromo-1,5-naphthyridine (B11799114) with various boronic acids in the presence of palladium acetate highlights the feasibility of such transformations on related naphthyridine systems. researchgate.net Generally, these reactions are carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. researchgate.netnih.gov The choice of ligands and reaction conditions can be crucial for achieving high yields and selectivity. nih.gov

Stille Coupling: The Stille coupling utilizes organotin reagents as the nucleophilic partner to couple with organic halides. organic-chemistry.orgwikipedia.org This method offers a broad substrate scope and tolerance to various functional groups. The reactivity of chloro-naphthyridines in Stille couplings allows for the introduction of a wide range of substituents. An efficient Stille cross-coupling reaction catalyzed by a Pd(OAc)₂/Dabco system has been developed for various aryl halides, including activated aryl chlorides, with organotin compounds. nih.gov This suggests that this compound would be a viable substrate for such transformations. The reaction typically proceeds under mild conditions and can tolerate a variety of functional groups on both the organotin reagent and the naphthyridine core. libretexts.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Naphthyridine Scaffolds

ElectrophileNucleophile/ReagentCatalyst/ConditionsProduct TypeReference
4,8-Dibromo-1,5-naphthyridineArylboronic acidsPd(AcO)₂, K₂CO₃, DMF + H₂O, 80 °C4,8-Diaryl-1,5-naphthyridines researchgate.net
2-Chloro-3-aryl-1,8-naphthyridinesSodium methoxideMicrowave irradiation2-Methoxy-3-aryl-1,8-naphthyridines researchgate.net
Aryl halides (including activated chlorides)Organotin compoundsPd(OAc)₂/DabcoBiaryls, alkenes, alkynes nih.gov

This table presents examples of coupling reactions on related naphthyridine systems to illustrate the potential transformations of this compound.

Radical Functionalization Methodologies (e.g., Minisci Reactions)

Radical functionalization reactions provide a complementary approach to traditional cross-coupling methods for the modification of heteroaromatic compounds. The Minisci reaction, a powerful tool for the direct C-H functionalization of electron-deficient N-heterocycles, is particularly relevant for the 1,8-naphthyridine scaffold. rsc.orged.ac.uk This reaction involves the addition of a nucleophilic radical to the protonated heteroaromatic ring.

For 1,8-naphthyridine derivatives, the Minisci reaction typically occurs at the C2 and C4 positions, which are electronically deficient. While specific studies on this compound are limited, the general principles of Minisci reactions on pyridines and related heterocycles suggest that functionalization would likely occur at the C4 position, as the C2 position is already substituted. The reaction can be initiated by various methods, including the use of silver nitrate (B79036) and ammonium (B1175870) persulfate to generate alkyl radicals from carboxylic acids. Photocatalyzed Minisci-type reactions have also emerged as a milder and more versatile alternative. rsc.org These reactions offer a direct route to introduce alkyl, acyl, and other functional groups onto the naphthyridine core, bypassing the need for pre-functionalization. ed.ac.uk

Chemical Transformations of Side Chains and Peripheral Substituents

Beyond the direct functionalization of the naphthyridine core, the chemical manipulation of existing side chains and peripheral substituents offers a powerful strategy for structural diversification.

Conversion of Formyl to Alkoxy Carbonyl Groups

The formyl group is a versatile functional group that can be readily transformed into a variety of other functionalities. The synthesis of 2-chloro-3-formyl-1,8-naphthyridine derivatives has been reported, providing a key intermediate for further elaboration. researchgate.netresearchgate.net The aldehyde functionality can be oxidized to a carboxylic acid, which can then be esterified to yield the corresponding alkoxy carbonyl derivative. Alternatively, direct oxidation of the aldehyde to an ester can be achieved under specific conditions. For example, treatment of an aldehyde with an oxidizing agent in the presence of an alcohol can lead to the formation of an ester. This transformation is a fundamental process in organic synthesis and provides access to a range of ester derivatives with potential applications in medicinal chemistry. nih.gov

Heterocycle Annulation from Functionalized Naphthyridines (e.g., oxadiazolo, thiadiazolo, triazolo derivatives)

Functionalized 1,8-naphthyridines serve as valuable precursors for the construction of fused heterocyclic systems. The annulation of five-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles, onto the naphthyridine core can significantly modulate its biological and physicochemical properties.

Oxadiazolo Derivatives: The synthesis of 1,8-naphthyridine-5-aryl-1,3,4-oxadiazole derivatives has been achieved through a multi-step sequence starting from a naphthyridine precursor. researchgate.net A common route involves the conversion of a carboxylic acid or its derivative into a hydrazide, which is then cyclized with a suitable one-carbon component. An eco-friendly, solvent-free solid-state synthesis of 2-(2-(3-nitrophenyl)-1,8-naphthyridin-3-yl)-5-aryl-1,3,4-oxadiazoles has been reported, highlighting the efficiency of modern synthetic methods. researchgate.net

Thiadiazolo Derivatives: Similarly, thiadiazole rings can be fused to the 1,8-naphthyridine system. The synthesis of 5-(2-methoxy-1,8-naphthyridin-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines has been accomplished by the reaction of 1-(2-methoxy-1,8-naphthyridin-3-acetyl)-4-arylthiosemicarbazides with an acid. researchgate.net This transformation demonstrates the utility of thiosemicarbazide (B42300) derivatives as key intermediates in the construction of fused thiadiazoles.

Triazolo Derivatives: The construction of triazolo[4,3-a] niscpr.res.inrsc.orgnaphthyridines has been reported through various synthetic strategies. niscpr.res.inresearchgate.netresearchgate.net One efficient method involves the oxidation of aryl aldehyde 3-(p-nitrophenyl)-1,8-naphthyridin-2-ylhydrazones using nitrous acid under microwave irradiation, leading to high yields of the desired fused triazoles. niscpr.res.in Another approach involves the reaction of 2-methyl-5-azido-1,8-naphthyridine with active methylene (B1212753) compounds to furnish naphthyridines bearing a 1,2,3-triazole substituent. nih.gov

Table 2: Synthesis of Annulated Heterocycles from Functionalized Naphthyridines

Naphthyridine PrecursorReagents/ConditionsAnnulated HeterocycleReference
2-(3-Nitrophenyl)-1,8-naphthyridine-3-carbohydrazideArylaldehydes, FeCl₃·6H₂O, grinding2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-aryl-1,3,4-oxadiazole researchgate.net
1-(2-Methoxy-1,8-naphthyridin-3-acetyl)-4-arylthiosemicarbazidesAcid5-(2-Methoxy-1,8-naphthyridin-3-yl)-N-aryl-1,3,4-thiadiazol-2-amine researchgate.net
Aryl aldehyde 3-(p-nitrophenyl)-1,8-naphthyridin-2-ylhydrazonesNaNO₂/CH₃COOH, Microwave1,2,4-Triazolo[4,3-a] niscpr.res.inrsc.orgnaphthyridines niscpr.res.in
2-Methyl-5-azido-1,8-naphthyridineActive methylene compounds1,2,3-Triazol-1,8-naphthyridines nih.gov

Advanced Spectroscopic and Structural Characterization in 1,8 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and multiplicity patterns, a detailed picture of the molecular connectivity and environment of each nucleus can be constructed.

The ¹H and ¹³C NMR spectra of 2-Chloro-7-methyl-1,8-naphthyridine provide crucial information about the electronic environment of the hydrogen and carbon atoms within the molecule. The chemical shifts are influenced by the electron density around the nucleus, which is in turn affected by the presence of electronegative atoms and the aromatic ring system.

In the ¹H NMR spectrum, distinct signals are observed for the methyl group protons and the aromatic protons on the naphthyridine core. The methyl protons typically appear as a singlet in the upfield region, while the aromatic protons resonate at lower fields due to the deshielding effect of the aromatic ring currents.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon attached to the chlorine atom (C2) is significantly deshielded and appears at a characteristic downfield shift. Similarly, the carbons of the aromatic rings and the methyl group carbon have distinct resonance frequencies.

Proton (¹H) NMR Data
Assignment Chemical Shift (ppm)
-CH₃~2.5
Aromatic-H~7.0 - 8.5
Carbon-13 (¹³C) NMR Data
Assignment Chemical Shift (ppm)
-CH₃~25
Aromatic-C~120 - 150
C-Cl~150 - 160

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

The interaction between neighboring non-equivalent protons, known as spin-spin coupling, leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is invaluable for determining the connectivity of protons in the molecule. In the aromatic region of the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) rings exhibit characteristic coupling patterns (e.g., doublets, triplets) that allow for their unambiguous assignment. For instance, a proton with one neighboring proton will appear as a doublet, while a proton with two equivalent neighboring protons will be a triplet.

While ¹H and ¹³C NMR are the most common techniques, NMR studies involving other nuclei, such as ¹⁵N, can provide deeper insights into the electronic structure of nitrogen-containing heterocycles like 1,8-naphthyridine (B1210474). ¹⁵N NMR spectroscopy can directly probe the electronic environment of the two nitrogen atoms in the naphthyridine ring, offering valuable data on their hybridization and involvement in aromaticity. Although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can be a powerful tool in specialized research.

Advances in computational chemistry allow for the theoretical prediction of NMR parameters, including chemical shifts and coupling constants. Using methods like Density Functional Theory (DFT), researchers can calculate the expected NMR spectra for a proposed structure. These predicted spectra can then be compared with experimental data to confirm the structural assignment of complex molecules. This synergy between experimental and computational methods is a powerful approach for structural verification.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), HRMS can confirm the molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million. The molecular weight of this compound is approximately 178.62 g/mol . chembeez.com

Beyond just determining the molecular weight, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments, a fragmentation pathway can be proposed, which can help to piece together the structure of the parent molecule. For instance, the loss of a chlorine atom or a methyl group would result in specific mass losses that can be readily identified in the mass spectrum.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Functional Group Characteristic Absorption (cm⁻¹)
C-H (aromatic)~3000 - 3100
C-H (aliphatic, from -CH₃)~2850 - 3000
C=N (in aromatic ring)~1500 - 1600
C=C (aromatic)~1400 - 1600
C-Cl~600 - 800

The presence and precise positions of these bands in the IR spectrum provide confirmatory evidence for the presence of the key functional groups within the this compound structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Conformational Analysis and Planarity of the Naphthyridine Core

The 1,8-naphthyridine core is generally observed to be nearly planar. In a related compound, 2,7-bis(trichloromethyl)-1,8-naphthyridine, the 1,8-naphthyridine ring system is almost planar, with a root-mean-square deviation of just 0.0002 Å. nih.govnih.gov Similarly, for another derivative, the dihedral angle between the two fused rings of the naphthyridine moiety is a mere 3.08 (3)°, confirming its near-planar conformation. nih.gov This planarity is a key feature of the naphthyridine scaffold.

In the case of 2,7-bis(trichloromethyl)-1,8-naphthyridine, one of the chlorine atoms of the trichloromethyl group is coplanar with the 1,8-naphthyridine ring. nih.gov The other two chlorine atoms adopt (+)-anti-clinal and (-)-anti-clinal configurations. nih.gov This specific orientation is stabilized by an intramolecular C—H···Cl interaction, forming an S(5) ring motif. nih.gov

Intermolecular Interactions and Crystal Packing Features (e.g., π–π Stacking)

The crystal packing of 1,8-naphthyridine derivatives is significantly influenced by a variety of intermolecular interactions, including π–π stacking, hydrogen bonds, and other weak forces. These interactions dictate the supramolecular architecture of the compounds in the solid state.

In the crystal structure of 2-amino-7-chloro-1,8-naphthyridine, intermolecular N—H···N hydrogen bonds lead to the formation of dimers. researchgate.net These dimers are further organized into one-dimensional chains through π–π interactions. researchgate.net Similarly, the crystal packing of 2-chloro-7-methyl-12-phenyldibenzo[b,g] nih.govgoogle.comnaphthyridin-11(6H)-one is governed by π–π interactions and van der Waals forces. nih.gov

Table 1: Crystallographic Data for a Related 1,8-Naphthyridine Derivative

ParameterValue
CompoundC23H15ClN2O
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2434 (2)
b (Å)8.5528 (2)
c (Å)13.0740 (3)
α (°)89.446 (1)
β (°)74.362 (1)
γ (°)77.672 (1)
Volume (ų)866.06 (4)
Z2
Data obtained for 2-Chloro-7-methyl-12-phenyldibenzo[b,g] nih.govgoogle.comnaphthyridin-11(6H)-one. nih.gov

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are essential for both monitoring the progress of chemical reactions involving this compound and for the purification of the final products to the high degree of purity required for subsequent applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. For instance, in the synthesis of derivatives of 2-chloro-1,8-naphthyridine (B101967), TLC can be used to follow the conversion of reactants to the desired chalcone (B49325) products. researchgate.net The choice of eluent, such as a mixture of petroleum ether and ethyl acetate (B1210297), is crucial for achieving good separation of the components. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of 1,8-naphthyridine derivatives. It offers high resolution and sensitivity, making it ideal for determining the purity of a sample and for isolating the desired compound from a complex mixture. moldb.com Preparative HPLC is frequently employed for the purification of naphthyridine-based compounds, as demonstrated in the synthesis of various 8-hydroxy naphthyridine derivatives. nih.gov Mass-directed preparative HPLC, which couples HPLC with a mass spectrometer, is particularly effective for isolating the target compound with a high degree of certainty. nih.gov

Table 2: Chromatographic Techniques in 1,8-Naphthyridine Chemistry

TechniqueApplicationExample
Thin-Layer Chromatography (TLC)Reaction MonitoringFollowing the formation of chalcones from 2-chloro-1,8-naphthyridine carbaldehyde. researchgate.net
Column ChromatographyProduct PurificationPurification of 2,7-bis(trichloromethyl)-1,8-naphthyridine using silica (B1680970) gel. nih.gov
High-Performance Liquid Chromatography (HPLC)Purity Analysis & PurificationPurification of 8-hydroxy naphthyridine derivatives. moldb.comnih.gov

Computational and Theoretical Studies on 2 Chloro 7 Methyl 1,8 Naphthyridine and Analogous Systems

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations have been instrumental in unraveling the intricate details of the formation of the 1,8-naphthyridine (B1210474) scaffold.

Mechanistic Insights into Friedlander Condensation

The Friedlander condensation is a cornerstone reaction for the synthesis of 1,8-naphthyridines. Quantum chemical studies have shed light on the plausible reaction pathways. For instance, in the synthesis of 1,8-naphthyridine derivatives, computational analysis has been employed to investigate the reaction mechanism, particularly when using catalysts like choline (B1196258) hydroxide (B78521) in aqueous media. rsc.orgrsc.org These studies help in understanding the energetics of different steps, including the initial condensation and subsequent cyclization, which are crucial for optimizing reaction conditions and improving yields. rsc.org

Elucidation of Catalyst-Substrate Interactions (e.g., Hydrogen Bonding Role)

Theoretical investigations have highlighted the critical role of catalyst-substrate interactions, especially hydrogen bonding, in facilitating the synthesis of 1,8-naphthyridines. For example, in the choline hydroxide-catalyzed Friedlander reaction, it has been proposed that the catalyst forms additional hydrogen bonds with the reactants. This interaction is considered a vital step for the reaction to proceed efficiently in water. rsc.org Noncovalent interaction (NCI) plot index analysis, a computational tool, has been used to confirm that hydrogen bonds with the ionic liquid catalyst are pivotal for the catalytic cycle. rsc.org

Density Functional Theory (DFT) Applications in Molecular Design

Density Functional Theory (DFT) has emerged as a powerful tool in the rational design of novel 1,8-naphthyridine derivatives with tailored properties.

Prediction of Electronic Structures and Properties

DFT calculations are widely used to predict the electronic structures of 1,8-naphthyridine analogs, providing valuable information about their chemical reactivity and photophysical properties. For instance, studies on substituted 1,5-naphthyridines have utilized DFT at the B3LYP/6-31G* level to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org These calculations are crucial for estimating the electron affinity and ionization potential, which in turn help in designing materials for applications such as organic light-emitting diodes (OLEDs). rsc.org

Below is a table showcasing calculated electronic properties for a series of 4,8-substituted 1,5-naphthyridine (B1222797) analogs, demonstrating the utility of DFT in predicting these parameters.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1a -5.33-2.193.14
1b -6.84-2.394.45
1c -5.87-2.283.59
1d -5.99-2.313.68
1e -6.05-2.333.72
1f -6.12-2.353.77
1g -6.21-2.363.85
1h -6.34-2.383.96
Data sourced from quantum chemical calculations on 4,8-substituted 1,5-naphthyridines. rsc.org

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are indispensable computational techniques for exploring the interactions between 1,8-naphthyridine derivatives and biological macromolecules, thereby predicting their potential as therapeutic agents.

Studies on various 1,8-naphthyridine derivatives have demonstrated their potential to interact with specific biological targets. For example, in silico investigations of newly synthesized 1,8-naphthyridine derivatives have been conducted to assess their potential as antagonists for the Adenosine A2A receptor, a target for anti-Parkinson's agents. nih.gov In these studies, molecular docking is used to predict the binding poses and affinities of the ligands within the receptor's active site.

Following docking, molecular dynamics (MD) simulations are often performed to evaluate the stability of the ligand-receptor complex over time. nih.gov These simulations provide insights into the dynamic behavior of the complex and can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, MD simulations have suggested that certain 1,8-naphthyridine derivatives can form stable complexes with the human A2A receptor. nih.gov

The table below presents docking scores and binding energies for selected 1,8-naphthyridine derivatives targeting the human A2A receptor, illustrating the application of these computational methods in drug discovery.

CompoundDocking ScoreBinding Energy (MMGBSA dG bind, kcal/mol)
10c -8.407-56.60
13b -8.562-64.13
Data from in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. nih.gov

Theoretical Modeling of Spectroscopic Parameters

The theoretical modeling of spectroscopic parameters, such as NMR and IR spectra, provides a powerful means to corroborate experimental findings and to gain a deeper understanding of the molecular structure and vibrational modes of 1,8-naphthyridine derivatives.

Structure Activity Relationship Sar and Rational Design in Naphthyridine Medicinal Chemistry

Correlating Structural Modifications of Naphthyridine Derivatives with Biological Responses

The biological activity of 1,8-naphthyridine (B1210474) derivatives is highly dependent on the nature and position of various substituents on the core scaffold. mdpi.com SAR studies aim to identify the key structural features responsible for a desired pharmacological effect. For instance, the introduction of different functional groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

Chalcone (B49325) derivatives of 2-chloro-1,8-naphthyridine (B101967) have been synthesized and evaluated for their biological activities. researchgate.net By reacting 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) with various substituted acetophenones, researchers have created a library of compounds to probe how different aromatic and heteroaromatic rings attached to the chalcone backbone influence antibacterial activity. researchgate.net Some of these synthesized chalcones, along with their iodinated and brominated analogues, have demonstrated promising activity against certain bacterial strains, highlighting the importance of the Michael acceptor system and the nature of the terminal aromatic ring in eliciting a biological response.

Similarly, in the development of cannabinoid-2 (CB2) receptor agonists, modifications at the N-1 and C-3 positions of the 1,8-naphthyridin-2(1H)-one core were systematically explored. acs.org The introduction of bulky and lipophilic groups at these positions was found to be crucial for high-affinity binding. This iterative process of synthesis and biological testing is fundamental to establishing a clear correlation between structural changes and the observed biological responses.

Table 1: Selected 2-Chloro-1,8-naphthyridine Chalcone Derivatives and Their Modifications

Compound ID Starting Material Modification Resulting Compound Type Reference
2a-e 2-chloro-1,8-naphthyridine-3-carbaldehyde Condensation with various acetophenones Chalcones researchgate.net
3a-e Chalcones (2a-e) Treatment with DMSO and iodine Iodochalcones researchgate.net

Positional Effects of Substituents on the 1,8-Naphthyridine Scaffold (e.g., C-3, C-7, N-1)

The specific position of a substituent on the 1,8-naphthyridine ring plays a critical role in determining its pharmacological activity. Different positions on the scaffold offer distinct vectors for substitution, influencing how the molecule interacts with its biological target.

C-7 Position: The introduction of a methyl group at the C-7 position, as seen in 2-amino-7-methyl-1,8-naphthyridine (AMND), significantly enhances binding affinity to cytosine opposite an abasic site in DNA duplexes compared to the unsubstituted 2-amino-1,8-naphthyridine (AND). nih.gov This enhancement is attributed to a reduction in the loss of binding entropy upon methylation. nih.gov In the context of nalidixic acid, the first naphthyridine antibacterial agent, a methyl group at C-7 is a key feature. mdpi.com

C-3 Position: The C-3 position is frequently modified to enhance potency and selectivity. In a series of 1,8-naphthyridin-2(1H)-on-3-carboxamides developed as CB2 receptor agonists, the presence of a cycloheptylamido or a 4-methylcyclohexylamido substituent at C-3 led to compounds with the highest affinity. acs.org For antitumor 1,8-naphthyridine derivatives, a carboxyl group at C-3 is considered essential for cytotoxicity. nih.gov

N-1 Position: The N-1 position is another critical site for modification. For CB2 agonists, attaching a p-fluorobenzyl group at N-1 increased affinity compared to an unsubstituted benzyl (B1604629) group. acs.org For certain antitumor agents, a 2'-thiazolyl group at the N-1 position was found to be crucial for activity. nih.gov

Table 2: Effect of Methylation on Binding Affinity of 2-Amino-1,8-Naphthyridine Derivatives to Cytosine

Compound Substituents Binding Constant (10⁶ M⁻¹) Reference
AND None 0.30 nih.gov
AMND 7-methyl 2.7 nih.gov
ADMND 5,7-dimethyl 6.1 nih.gov

Influence of Molecular Geometry (Rigidity, Planarity) on Target Recognition

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The 1,8-naphthyridine scaffold provides a relatively rigid and planar core, which can be advantageous for binding to flat receptor surfaces or intercalating into DNA.

The planarity of the naphthyridine ring system is a key factor in its ability to interact with DNA. For instance, derivatives of 1,8-naphthyridine can function as G-quadruplex (GQ) ligands, which are of interest as potential anti-cancer drugs. rsc.org The design of these ligands often focuses on creating large, planar aromatic systems that can stack effectively on the terminal G-quartets of the GQ structure. rsc.org This interaction is primarily driven by π-π stacking and can be further stabilized by hydrogen bonding. nih.govmdpi.com The inherent rigidity of the fused ring system helps to minimize the entropic penalty upon binding, contributing to higher affinity. nih.gov

In the context of enzyme inhibition, the geometry of the inhibitor must be complementary to the active site of the enzyme. The development of indole (B1671886) naphthyridinones as inhibitors of bacterial enoyl-ACP reductase (FabI) was guided by X-ray crystal structure analysis, which provided detailed insights into the binding mode and allowed for the rational design of more potent inhibitors with optimized geometry for the active site. acs.org

Rational Design Principles for Enhanced Pharmacological Profiles

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of the biological target and the SAR of lead compounds. acs.orgebi.ac.uk This approach aims to optimize pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics.

A key principle is the use of structural information from the target, often obtained through X-ray crystallography, to guide modifications. acs.org This was successfully applied in the optimization of indole naphthyridinone inhibitors of FabI, leading to a new series with significantly increased potency. acs.orgnih.gov

Another principle is the application of computational tools, such as molecular docking, to predict how a designed molecule will bind to its target. rsc.org Docking studies were used to evaluate new 1,8-naphthyridine hybrids as potential antitubercular agents by predicting their binding interactions with the enoyl-ACP reductase (InhA) enzyme. researchgate.net These in silico methods help prioritize which compounds to synthesize, saving time and resources.

Furthermore, design principles often involve bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve the pharmacological profile. For example, the introduction of fluorine atoms can enhance metabolic stability and binding affinity, a strategy employed in the design of potent CB2 receptor agonists. acs.org

Development of Naphthyridine Derivatives as Inhibitors of Specific Biological Targets

The versatile 1,8-naphthyridine scaffold has been successfully utilized to develop inhibitors for a variety of biological targets, particularly in the realm of infectious diseases.

Bacterial Efflux Pump Inhibitors: Multidrug resistance in bacteria is often mediated by efflux pumps, which expel antibiotics from the cell. 1,8-naphthyridine derivatives have been identified as inhibitors of these pumps, such as the NorA and MepA pumps in Staphylococcus aureus and the QacA/B and QacC pumps. nih.govresearchgate.net By inhibiting these pumps, naphthyridine derivatives can restore the efficacy of conventional antibiotics like norfloxacin (B1679917) and ciprofloxacin. nih.gov For example, certain 1,8-naphthyridinesulfonamides, while not possessing direct antibacterial activity, were shown to potentiate the effect of antibiotics, likely by blocking efflux pumps. mdpi.com

Enoyl-ACP Reductase Inhibitors: The bacterial enoyl-ACP reductase (FabI) is a crucial enzyme in fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. acs.orgnih.gov Iterative medicinal chemistry efforts have led to the development of potent indole naphthyridinone inhibitors of FabI. acs.org These compounds show significant activity against multidrug-resistant strains of S. aureus. acs.org Further optimization led to compounds that also inhibit FabK, another enoyl-ACP reductase found in pathogens like Streptococcus pneumoniae, thereby broadening the antimicrobial spectrum. nih.gov The mechanism of action for many anti-mycobacterial naphthyridine compounds is presumed to be the inhibition of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA. rsc.orgrsc.org

Table 3: 1,8-Naphthyridine Derivatives as Inhibitors of Specific Targets

Target Derivative Class Mechanism/Effect Example Pathogen Reference
Bacterial Efflux Pumps (NorA, MepA) 1,8-Naphthyridine derivatives Inhibit efflux of fluoroquinolones Staphylococcus aureus nih.gov
Bacterial Efflux Pumps (QacA/B, QacC) 1,8-Naphthyridine sulfonamides Inhibit efflux pumps and β-lactamases Staphylococcus aureus researchgate.net
Enoyl-ACP Reductase (FabI, FabK) Indole naphthyridinones Inhibition of fatty acid biosynthesis Staphylococcus aureus, Streptococcus pneumoniae acs.orgnih.gov

Advanced Research Applications of 1,8 Naphthyridine Scaffolds

Naphthyridine-Based Systems for Nucleic Acid Interactions

The 1,8-naphthyridine (B1210474) framework is an effective DNA recognition element. nih.gov Derivatives can interact with DNA through intercalation and by forming specific hydrogen bonds with the nucleobases. researchgate.net

Hydrogen Bonding Interactions with DNA Base Pairs (Watson-Crick)

Derivatives of 2-amino-1,8-naphthyridine are particularly adept at forming hydrogen bonds with DNA bases. researchgate.net They can selectively bind to cytosine and have been studied for their ability to recognize and bind to mismatched base pairs, such as guanine-guanine (G-G) mismatches. researchgate.netresearchgate.net This interaction is often enthalpy-driven and involves the formation of multiple hydrogen bonds, mimicking the natural Watson-Crick base pairing. oup.comnih.gov The introduction of methyl groups to the naphthyridine ring has been shown to enhance the binding affinity for cytosine. oup.com

Role in Electron Tunneling-Based DNA Sequencing

The ability of 1,8-naphthyridine derivatives to interact specifically with DNA base pairs has led to their investigation in next-generation sequencing technologies. nih.gov A proposed method for DNA sequencing involves measuring the electronic tunneling current as a single strand of DNA passes through a nanogap. rsc.orgnih.gov Theoretical studies have suggested that 1,8-naphthyridine-2,7-diamine (B168891) could function as a "universal reader" in such a device. elsevierpure.comnih.gov It can form stable, hydrogen-bonded triplets with both A:T and G:C base pairs, and it is predicted that each of these complexes would produce a distinct electrical signature, allowing for the identification of the base pair. elsevierpure.comnih.gov

Integration of Naphthyridines in Molecular Switching and Photophysical Systems

1,8-Naphthyridine derivatives exhibit interesting photophysical properties, making them suitable for applications in molecular switches and sensors. researchgate.net Their fluorescence can be tuned by altering substitution patterns and is often sensitive to the solvent environment. rsc.org

Energy and Electron Transfer Processes

The photophysical behavior of many naphthyridine derivatives is governed by intramolecular charge transfer (ICT) processes. nih.gov For example, in certain vinyl-1,8-naphthyridine derivatives, an ICT from a pyridine (B92270) moiety to the naphthyridine core can be switched on or off by changing the pH. nih.gov This acid/base-controlled switching of spectroscopic properties is a key feature for developing molecular sensors. Furthermore, some flexible naphthyridine derivatives undergo photoinduced isomerization when irradiated with UV light, demonstrating their potential as light-controlled molecular switches. nih.gov

Naphthyridine Ligands in Coordination Chemistry and Metallodrug Design

The two nitrogen atoms in the 1,8-naphthyridine ring are positioned to act as a bidentate, binucleating ligand, capable of coordinating to two metal centers in close proximity. wikipedia.orgtandfonline.com This has made the scaffold a subject of intense study in coordination chemistry. It has been used to create unique dicopper(I) complexes that can mimic the active sites of metalloenzymes and catalyze various chemical transformations. tandfonline.com Additionally, 8-hydroxy-naphthyridine derivatives have been identified as potent chelators of divalent transition metals like Zn²⁺, Fe²⁺, and Cu²⁺, a property that is being explored in the design of novel therapeutic agents. researchgate.net

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/SolventYieldKey AdvantagesLimitationsReference
Knoevenagel CondensationPiperidine/Ethanol91%Green, metal-free, scalableRequires 7 h reaction time
Polyphosphoric AcidPPAN/AHigh-temperature cyclization efficiencyHarsh conditions, multi-step
Catalyst-FreeWater/EtOH15–20%SimplicityLow yield, impractical for scale

Basic: How is the molecular structure of this compound characterized using crystallographic data?

Methodological Answer:
X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

  • Planarity : The [1,8]naphthyridine core exhibits near-planarity, with a dihedral angle of 3.08° between fused rings .
  • Substituent Orientation : The phenyl group is inclined at 72.51° relative to the naphthyridine plane, influencing π–π interactions .
  • Bond Lengths : Critical bonds (e.g., C1–C2: 1.739 Å, C12–O1: 1.224 Å) align with typical values for naphthyridine derivatives .

Q. Table 2: Structural Parameters from Crystallography

ParameterValueSignificanceReference
Dihedral angle (core)3.08°Confirms planarity for π-conjugation
Phenyl ring inclination72.51°Impacts intermolecular stacking
C1–C2 bond length1.739 ÅValidates sp² hybridization

Basic: What preliminary biological activities have been reported for this compound derivatives?

Methodological Answer:
Derivatives exhibit promising anticancer and antimicrobial activity:

  • Anticancer : Styryl and pyrimidine derivatives show IC50 values as low as 1.47 µM against MCF7 breast cancer cells, outperforming staurosporine (IC50 = 4.51 µM) .
  • Antimicrobial : Substitutions at C-3 (e.g., pyrazoline, pyrimidine) enhance activity against Gram-positive bacteria and fungi .

Q. Table 3: Cytotoxicity of Select Derivatives (MCF7 Cell Line)

CompoundStructure ModificationsIC50 (µM)Reference
10cEthoxy-nicotinonitrile substituent1.47
8dBromophenyl-pyridinecarbonitrile1.62
4dp-Tolyl-propenone1.68

Advanced: What strategies can optimize low yields in metal-free synthesis of this compound derivatives?

Methodological Answer:
Low yields in catalyst-free reactions (e.g., 15–20% ) can be addressed by:

  • Solvent Optimization : Switching to polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
  • Temperature Gradients : Gradual heating (e.g., 50°C to 80°C) to prevent side reactions .
  • Additive Screening : Introducing mild bases (e.g., K2CO3) or phase-transfer catalysts to improve aldehyde reactivity .

Advanced: How can computational methods predict electronic properties of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are critical:

  • Geometry Optimization : B3LYP/6-31G(d) calculates bond lengths and angles, validated against crystallographic data .
  • Frontier Orbitals : HOMO-LUMO gaps predict reactivity; narrower gaps correlate with red-shifted UV-Vis absorption .
  • Solvent Effects : Polarizable Continuum Model (PCM) refines spectral predictions in ethanol or DMSO .

Q. Table 4: Computational vs. Experimental UV-Vis Data

DerivativeCalculated λmax (nm)Experimental λmax (nm)Error (%)Reference
3b3203151.6
10b4053981.7

Advanced: How to address contradictory cytotoxicity data across cell lines for this compound analogs?

Methodological Answer:
Contradictions arise from cell-specific uptake or metabolic pathways. Mitigation strategies include:

  • Dose-Response Curves : Validate IC50 values across 5+ concentrations to ensure reproducibility .
  • Mechanistic Profiling : Use RNA sequencing to identify target pathways (e.g., apoptosis vs. necrosis) .
  • Structural Clustering : Group derivatives by substituent patterns to isolate bioactivity trends (e.g., nitro groups enhance potency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.